4-[(2-chlorophenoxy)methyl]pyridine
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Overview
Description
4-[(2-chlorophenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenoxy group attached to a methylpyridine moiety
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure with this compound, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including compounds similar to 4-[(2-chlorophenoxy)methyl]pyridine, induce rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon is due to the herbicide’s mimicry of the auxin growth hormone .
Biochemical Pathways
It can be inferred from related compounds that the pathways influenced are those involved in plant growth and development, particularly those regulated by the auxin growth hormone .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely causes rapid, uncontrolled growth in target organisms, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-chlorophenoxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Another pyridine derivative with similar structural features.
4-Chloro-3-methoxy-2-methylpyridine: A compound with a methoxy group instead of a chlorophenoxy group.
Uniqueness
4-[(2-chlorophenoxy)methyl]pyridine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNNICRYOUAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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